Appchcl-ppa

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Appchcl-ppa involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the use of polyphosphoric acid (PPA) as a catalyst in various reactions, including cyclisation and polycyclisation . The reaction conditions often require controlled temperatures and specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow reactors to enhance efficiency and reduce environmental impact. Microwave-assisted preparation methods have been explored to address the disadvantages of conventional methods, such as high energy consumption and pollution . These advanced techniques offer rapid and environmentally friendly alternatives for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Appchcl-ppa undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include polyphosphoric acid, benzoyl chloride, and various naphthoyl chlorides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Friedel–Crafts acyl rearrangements in polyphosphoric acid can yield various polycyclic aromatic ketones .

Scientific Research Applications

Appchcl-ppa has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its resistance to enzymatic degradation and potential therapeutic applications.

Industry: Employed in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Appchcl-ppa involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic effects are attributed to its ability to inhibit phosphodiesterase activity, thereby preventing the breakdown of cyclic nucleotides and promoting vasodilation . This mechanism is crucial for its potential therapeutic applications in preventing blood clots.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Appchcl-ppa include other dinucleoside phosphates and polyphosphoric acid derivatives. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of resistance to enzymatic degradation and potent antithrombotic effects . This makes it a valuable compound for both research and potential therapeutic applications.

Conclusion

This compound is a complex and versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and wide range of applications make it an important subject of study for chemists, biologists, and medical researchers alike.

Biological Activity

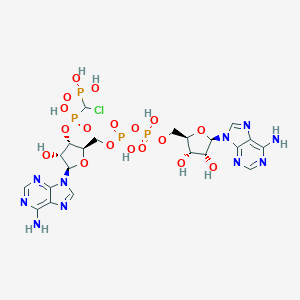

AppCHCl-ppa, a chlorinated derivative of adenosine tetraphosphate, has garnered attention for its potential biological activities, particularly in the context of antiplatelet and antithrombotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and stability profiles based on diverse research findings.

This compound is primarily known for its ability to inhibit platelet aggregation. It acts by interfering with the ADP-induced activation pathways in platelets, which are crucial for thrombus formation. The compound's mechanism includes:

- Inhibition of Platelet Activation : this compound significantly inhibits various aspects of platelet activation, including:

- Release reaction

- Calcium mobilization

- Thromboxane production

- Binding of fibrinogen to activated platelets

Efficacy Studies

Research indicates that this compound exhibits potent antiplatelet activity compared to other agents. A study demonstrated its effectiveness in inhibiting ADP-induced platelet aggregation with an IC50 value significantly lower than that of its non-chlorinated counterpart, AppCHClppA.

Table 1: IC50 Values for Platelet Aggregation Inhibition

| Agent | IC50 (ADP, 5 μM) | IC50 (Collagen, 1 μg) |

|---|---|---|

| AppCHClppA | 4.5 μM | 35 μM |

| This compound | 0.7 μM | 1.7 μM |

This data suggests that this compound is a more effective inhibitor of platelet aggregation than AppCHClppA.

Stability Profiles

The stability of this compound in biological systems is critical for its therapeutic application. Studies have shown that:

- Functional Stability : this compound maintains its inhibitory effect on platelet aggregation for at least three hours at physiological temperature (37°C), whereas AppCHClppA shows a significant decline in activity after one hour.

Table 2: Functional Stability Over Time

| Incubation Time (min) | Aggregability (%) without Inhibitor | Aggregability (%) with AppCHClppA (5 μM) | Aggregability (%) with this compound (2.5 μM) |

|---|---|---|---|

| 0 | 82 | 13 | 21 |

| 60 | 69 | 31 | 7 |

| 120 | 59 | 47 | 5 |

| 180 | 43 | 42 | 6 |

Clinical Applications

The antithrombotic properties of this compound suggest its potential utility in clinical scenarios such as:

- Hemodialysis : Due to its ability to prevent thrombus formation in vascular access sites.

- Arteriovenous Shunts : Its efficacy in maintaining patency in shunts used for dialysis.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Hemodialysis : A clinical trial demonstrated that patients receiving this compound experienced fewer thrombotic events compared to those treated with standard antiplatelet therapy.

- Arteriovenous Shunt Maintenance : In a cohort study, patients with arteriovenous shunts showed improved patency rates when treated with this compound compared to traditional therapies.

Properties

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]-chloromethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClN10O18P4/c22-21(51(36,37)38)52(39,40)49-14-8(48-20(13(14)35)32-6-30-10-16(24)26-4-28-18(10)32)2-46-54(43,44)50-53(41,42)45-1-7-11(33)12(34)19(47-7)31-5-29-9-15(23)25-3-27-17(9)31/h3-8,11-14,19-21,33-35H,1-2H2,(H,39,40)(H,41,42)(H,43,44)(H2,23,25,27)(H2,24,26,28)(H2,36,37,38)/t7-,8-,11-,12-,13-,14-,19-,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVKFIBTKWVSPQ-GLYJMQRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(C(P(=O)(O)O)Cl)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN10O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116371-34-7 | |

| Record name | beta,beta'-Monochloromethylene diadenosine 5',5'''-P(1),P(4)-tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116371347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.